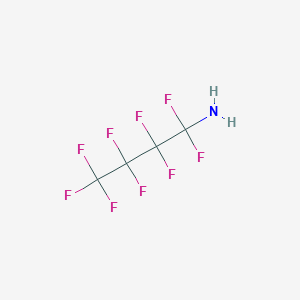

Nonafluorobutan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

74753-16-5 |

|---|---|

Molecular Formula |

C4H2F9N |

Molecular Weight |

235.05 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluorobutan-1-amine |

InChI |

InChI=1S/C4H2F9N/c5-1(6,3(9,10)11)2(7,8)4(12,13)14/h14H2 |

InChI Key |

AMJFYZGCLLOKLZ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(C(N)(F)F)(F)F |

Origin of Product |

United States |

Significance of Fluorinated Amine Scaffolds in Modern Organic Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govresearchgate.net Fluorinated amine scaffolds are particularly important building blocks in organic synthesis. alfa-chemistry.com The presence of fluorine can enhance metabolic stability and modify the basicity of the amine group, which is crucial for regulating the properties of bioactive molecules. alfa-chemistry.com This has led to their widespread use in the development of new drugs and pesticides. alfa-chemistry.com For instance, the modification of drugs with fluorine can lead to enhanced therapeutic effects. alfa-chemistry.com

Perfluorinated compounds, in general, exhibit high chemical stability and hydrophobicity. wikipedia.org These characteristics are leveraged in various industrial applications, such as in the production of polymers like Teflon and in conferring stain-resistance to fabrics. wikipedia.org

Evolution of Perfluorinated Amine Synthesis Methodologies

The synthesis of fluorinated amines has evolved significantly over the years, with researchers continuously seeking more efficient and safer methods. nih.govresearchgate.net Historically, the synthesis of compounds like carbamoyl (B1232498) fluorides, which are related to fluorinated amines, relied on toxic reagents such as difluorophosgene derivatives. nih.gov

Modern synthetic strategies have focused on developing greener and more user-friendly alternatives. nih.govacs.org These include:

Hydrogenation Reduction: This widely used method in both laboratory and industrial settings involves the reduction of readily available fluorine-containing nitro compounds using a catalyst and hydrogen. alfa-chemistry.com

Fluoroamination of Alkenes: This strategy allows for the one-step introduction of both fluorine and nitrogen-containing groups into organic molecules. alfa-chemistry.com

Deoxyfluorination: Recent advancements have explored the use of less hazardous deoxyfluorination reagents. For example, methods have been developed for the synthesis of carbamoyl fluorides using carbon dioxide (CO2) and a suitable deoxyfluorination reagent. nih.govresearchgate.netacs.org

Use of Novel Reagents: Researchers have developed novel reagents and protocols to access various fluorinated amine derivatives. This includes the synthesis of thiocarbamoyl fluorides using carbon disulfide (CS2) and the development of new trifluoromethylated amine motifs. nih.govacs.org The use of shelf-stable reagents like nonafluorobutanesulfonyl azide (B81097) has also been explored for the synthesis of azides from primary amines, which can then be used in further reactions. researchgate.net

Electrochemical fluorination is another key industrial method for producing perfluorinated compounds. wikipedia.orggoogle.com This technique involves the electrolysis of an organic compound in liquid hydrogen fluoride (B91410). google.com

Scope and Research Trajectories of Nonafluorobutan 1 Amine

Classical and Contemporary Approaches to Fluoroamine Construction

The introduction of an amine group to a perfluorinated carbon chain can be accomplished through various synthetic pathways. These methods often involve the transformation of other functional groups, such as nitriles, olefins, or halides, under specific reaction conditions tailored to the challenges of handling fluorinated compounds.

Hydrogenation Reduction Pathways

A primary method for synthesizing perfluorinated primary amines is through the reduction of the corresponding perfluorinated nitriles. This transformation is a cornerstone of amine synthesis, adapted for the unique reactivity of fluorinated substrates. libretexts.orglibretexts.org The typical precursor for this compound via this route is nonafluorobutanenitrile.

The reduction can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. masterorganicchemistry.comacs.orgorganic-chemistry.org Catalytic methods often employ transition metals such as palladium, platinum, or nickel. thieme-connect.de A general problem in nitrile hydrogenation is the potential for side reactions leading to secondary and tertiary amines; however, careful control of reaction conditions can favor the formation of the desired primary amine. youtube.com

| Method | Precursor | Reagents/Catalyst | Typical Products |

| Hydride Reduction | Perfluoroalkanenitrile | Lithium aluminum hydride (LiAlH₄) | Perfluoroalkyl primary amine |

| Catalytic Hydrogenation | Perfluoroalkanenitrile | H₂, Pd/C, PtO₂, or Raney Nickel | Perfluoroalkyl primary amine |

Fluoroamination Reactions of Olefins

The direct addition of an amino group and a fluorine atom across a double bond, known as fluoroamination, presents a direct route to fluorinated amine derivatives. beilstein-journals.org For the synthesis of precursors to this compound, perfluoroalkenes like octafluorobut-1-ene serve as logical starting points. nih.gov

These reactions can be catalyzed by transition metals and often utilize electrophilic nitrogen sources. The development of enantioselective methods has also been a focus, allowing for the creation of chiral fluorinated amines. While a direct fluoroamination of a perfluoroalkene to yield a primary amine is complex, this method is valuable for creating functionalized building blocks that can be later converted to the target amine.

Nucleophilic Substitution Strategies

Nucleophilic substitution provides a versatile pathway to introduce the azide (B81097) group (N₃), a precursor to the primary amine, onto a perfluoroalkyl chain. libretexts.orgmasterorganicchemistry.com This strategy typically involves the reaction of a perfluoroalkyl halide, such as 1-iodononafluorobutane, with an azide salt like sodium azide (NaN₃). masterorganicchemistry.com

The reaction follows an Sₙ2 mechanism, where the azide ion displaces a halide leaving group. masterorganicchemistry.comwikipedia.org The resulting perfluoroalkyl azide is then isolated before being reduced to the primary amine in a subsequent step. This two-step approach is often preferred for its reliability and control over the introduction of the nitrogen atom. masterorganicchemistry.com

| Reaction | Substrate | Nucleophile | Solvent | Product |

| Azide Substitution | Perfluoroalkyl Halide (e.g., R_f-I) | Sodium Azide (NaN₃) | Polar aprotic (e.g., DMSO, Acetonitrile) | Perfluoroalkyl Azide (R_f-N₃) |

Reductive Amination Techniques

Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds (aldehydes and ketones). libretexts.orgmasterorganicchemistry.com This reaction can be adapted to synthesize perfluorinated amines by using either a perfluorinated carbonyl compound or a perfluorinated amine as a starting material.

The process involves the initial formation of an imine or iminium ion intermediate from the reaction of the carbonyl compound with an amine, which is then reduced in situ to the final amine product. youtube.comharvard.edu Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl group. harvard.eduat.ua This method is highly versatile, allowing for the synthesis of primary, secondary, and tertiary amines. libretexts.orglibretexts.org

| Carbonyl Compound | Amine | Reducing Agent | Product Type |

| Perfluoroaldehyde | Ammonia | NaBH₃CN or H₂/Catalyst | Perfluoroalkyl Primary Amine |

| Aldehyde/Ketone | Perfluoroalkylamine | NaBH₃CN or NaBH(OAc)₃ | N-Perfluoroalkyl Secondary/Tertiary Amine |

Amine Synthesis via Azide Intermediates

The use of azide intermediates is a robust and common method for preparing primary amines. libretexts.orgnih.gov This pathway involves two main stages: the formation of a perfluoroalkyl azide and its subsequent reduction.

Once the perfluoroalkyl azide, such as nonafluorobutyl azide, has been synthesized via nucleophilic substitution, it is converted to the corresponding primary amine through reduction. masterorganicchemistry.com This reduction is a clean and high-yielding reaction that liberates nitrogen gas (N₂). masterorganicchemistry.com

Several reagents can effect this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and effective choice for reducing azides to amines. acs.org Alternatively, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source provides a milder method for the reduction. masterorganicchemistry.comthieme-connect.de The choice of reducing agent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction. organic-chemistry.org

| Precursor | Reducing Agent/Method | Product | Key Feature |

| Perfluoroalkyl Azide (R_f-N₃) | Lithium Aluminum Hydride (LiAlH₄) | Perfluoroalkyl Amine (R_f-NH₂) | Powerful, effective reduction |

| Perfluoroalkyl Azide (R_f-N₃) | Catalytic Hydrogenation (H₂, Pd/C) | Perfluoroalkyl Amine (R_f-NH₂) | Milder conditions, good for sensitive substrates |

| Perfluoroalkyl Azide (R_f-N₃) | Tin(II) Chloride (SnCl₂) | Perfluoroalkyl Amine (R_f-NH₂) | Chemoselective reduction |

Diazo Transfer Reagents, e.g., Nonafluorobutanesulfonyl Azide

Nonafluorobutanesulfonyl azide has emerged as a highly effective and shelf-stable reagent for diazo transfer reactions, providing a safe and efficient means to synthesize azides from primary amines. researchgate.netcsic.es This method is a notable alternative to the more hazardous trifluoromethanesulfonyl azide (TfN₃). csic.esorgsyn.org The reaction often proceeds under mild conditions, sometimes catalyzed by copper(II) salts, and demonstrates broad functional group compatibility. researchgate.netcsic.es

The utility of nonafluorobutanesulfonyl azide extends to one-pot syntheses of 1,2,3-triazoles from primary amines through a sequential diazo transfer and subsequent copper-catalyzed azide-alkyne cycloaddition. csic.es The efficiency and cost-effectiveness of this reagent make it advantageous for various synthetic applications. researchgate.netucm.es

Key Features of Nonafluorobutanesulfonyl Azide in Diazo Transfer:

| Feature | Description | Source |

| Efficiency | Provides good to excellent yields of azides from primary amines. | researchgate.net |

| Safety | A shelf-stable and less hazardous alternative to triflyl azide. | researchgate.netorgsyn.org |

| Versatility | Applicable to one-pot triazole synthesis. | csic.es |

| Reaction Speed | Reactions can be very rapid, even at low temperatures. | researchgate.net |

Gabriel Amine Synthesis Variations

The Gabriel synthesis, a classic method for preparing primary amines, traditionally involves the N-alkylation of potassium phthalimide (B116566) with a primary alkyl halide. wikipedia.orgnrochemistry.com While historically less successful for converting aromatic halides to amines, variations of this synthesis have been developed for perfluorinated compounds. google.com The electron-withdrawing nature of fluorine substituents in perfluoroaromatic compounds can render the halides susceptible to nucleophilic attack by the phthalimide anion. google.com

Modern variations of the Gabriel synthesis have expanded its scope. These include the use of alternative Gabriel reagents, such as the sodium salt of saccharin (B28170) and di-tert-butyl-iminodicarboxylate, which can offer milder hydrolysis conditions and extend the reaction's utility to secondary alkyl halides. wikipedia.org For perfluoroalkylamines, a notable approach involves the N-polyfluoroalkylation of phthalimide derivatives using sulfuryl fluoride (B91410) (SO₂F₂) to generate the N-polyfluoroalkylated intermediate, which is then cleaved to yield the primary amine. researchgate.net

Comparison of Gabriel Synthesis Variations:

| Method | Reagents | Advantages | Limitations | Source |

| Traditional | Potassium phthalimide, alkyl halide | Well-established for primary amines | Harsh hydrolysis, fails with secondary halides | wikipedia.org |

| Ing-Manske | Hydrazine for cleavage | Milder cleavage than acid hydrolysis | Separation of phthalhydrazide (B32825) can be difficult | wikipedia.orgnrochemistry.com |

| Perfluoroaromatic | Potassium phthalimide, perfluoroaromatic halide | Enables synthesis of perfluorinated aromatic amines | Believed to be facilitated by fluorine's electron-withdrawing effect | google.com |

| SO₂F₂-mediated | Phthalimide, polyfluoroalkyl alcohol, SO₂F₂ | Efficient for primary polyfluoroalkylamines | Two-step process | researchgate.net |

Curtius Rearrangement Applications

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into primary amines with the loss of one carbon atom. nih.govnih.govwikipedia.org The reaction proceeds through an acyl azide intermediate, which undergoes thermal or photochemical rearrangement to an isocyanate. wikipedia.org This isocyanate can then be hydrolyzed to furnish the primary amine. nih.govwikipedia.org

A key advantage of the Curtius rearrangement is that it proceeds with complete retention of the stereochemistry of the migrating group. nih.govwikipedia.org This makes it a valuable tool in the synthesis of chiral amines. The reaction is tolerant of a wide range of functional groups, further broadening its applicability. nih.gov In the context of perfluorinated compounds, the Curtius rearrangement can be applied to perfluorinated carboxylic acids to yield the corresponding perfluorinated amines. The stability of the intermediate isocyanate allows for its conversion into various amine derivatives, such as ureas and carbamates. nih.govwikipedia.org

Advanced Synthetic Strategies for Perfluoroalkylated Amines

N-Perfluoroalkylation-Defluorination Pathways

A significant challenge in the synthesis of N-perfluoroalkylated amines is their inherent instability; they are prone to eliminating fluoride. acs.orgnih.gov However, this reactivity can be harnessed in synthetic pathways. One such strategy is the N-perfluoroalkylation-defluorination pathway.

This approach involves the N-perfluoroalkylation of a suitable starting material, such as a nitrosoarene, to form a labile N-perfluoroalkylated intermediate. acs.orgacs.orgnih.gov This intermediate can then undergo a controlled defluorination to yield a variety of functionalized products. For instance, N-perfluoroalkylated hydroxylamines, formed from the reaction of nitrosoarenes with perfluoroalkanesulfinates, can be converted into fluorinated amides, hydroxamic acids, and thioamides. acs.orgacs.orgnih.gov This highlights the utility of N-perfluoroalkylated amines as versatile synthetic intermediates. acs.orgnih.gov

Direct C-H Fluorination of Amines

Direct C-H fluorination represents an atom-economical and efficient strategy for the synthesis of fluorinated molecules. acs.org In the context of amines, this can involve the fluorination of a C-H bond at a position alpha or beta to the nitrogen atom.

Palladium-catalyzed fluorination of unactivated methylene (B1212753) C(sp³)–H bonds has been demonstrated for the synthesis of β-fluorinated α-amino acid derivatives. acs.org This method allows for site- and diastereoselective fluorination. Another approach is the iron-catalyzed, fluoroamide-directed C-H fluorination, which has shown success in the fluorination of benzylic and even unactivated primary C-H bonds. acs.org These methods often utilize electrophilic fluorine sources like Selectfluor. researchgate.net

Stereoselective Synthesis of Chiral Fluorinated Amines

The synthesis of chiral fluorinated amines is of great interest due to their potential applications in medicinal chemistry. cas.cnnih.gov Several stereoselective strategies have been developed to this end. One prominent approach involves the use of N-tert-butylsulfinyl imines as chiral auxiliaries. cas.cnnih.gov Stereoselective addition of nucleophiles to or reduction of fluorinated N-tert-butylsulfinyl imines can produce chiral fluorinated amines with high diastereoselectivity. cas.cn

Another strategy is the dynamic kinetic resolution of α-fluoro carbanions, which can be used to synthesize chiral β-fluoro amines. cas.cn Furthermore, enantioselective organocatalytic reduction of trifluoromethyl ketoimines has been shown to afford chiral trifluoromethyl amines with high enantiomeric excess. rsc.org These methods provide access to enantiomerically enriched fluorinated amines, which are valuable building blocks in drug discovery.

Approaches to Stereoselective Synthesis of Chiral Fluorinated Amines:

| Strategy | Key Feature | Example | Source |

| Chiral Auxiliaries | Use of N-tert-butylsulfinyl imines to direct stereoselective nucleophilic addition or reduction. | Diastereoselective synthesis of trifluoromethylated amines. | cas.cn |

| Dynamic Kinetic Resolution | Asymmetric synthesis of β-fluoro amines from α-fluoro carbanions. | Synthesis of chiral amines with a fluorinated carbon stereocenter. | cas.cn |

| Organocatalysis | Enantioselective reduction of trifluoromethyl ketoimines. | Metal-free synthesis of chiral trifluoromethyl amines. | rsc.org |

| Palladium Catalysis | Diastereoselective fluorination of C(sp³)–H bonds in α-amino acid derivatives. | Synthesis of chiral β-fluoro α-amino acids. | acs.org |

Utilizing N-tert-Butylsulfinyl Imines

The use of N-tert-butylsulfinyl imines represents a powerful and widely adopted strategy for the asymmetric synthesis of chiral fluorinated amines. cas.cnnih.gov This method is noted for its high stereoselectivity, broad substrate scope, and operational simplicity. nih.gov The core of this approach involves the stereoselective addition of nucleophiles to, or the reduction of, fluorinated N-tert-butylsulfinyl imines. cas.cntandfonline.com

The N-tert-butylsulfinyl group serves two critical functions: it activates the imine for nucleophilic addition and acts as a potent chiral directing group. cas.cn This dual role has made it highly attractive in the synthesis of trifluoromethylated, difluoromethylated, and monofluoromethylated chiral amines. tandfonline.com A key advantage of this methodology is the ease of recycling the tert-butylsulfinyl chiral auxiliary, which enhances its practicality for large-scale applications. cas.cn

Two primary strategies have been developed based on this reagent:

Stereoselective addition or asymmetric reduction of fluorinated N-tert-butylsulfinyl imines : In this approach, the fluorine-containing moiety is already part of the imine structure. tandfonline.com These fluorinated imines are often generated in situ due to their susceptibility to hydrolysis. cas.cn For instance, the diastereoselective reduction of chiral trifluoromethyl α,β-unsaturated N-tert-butylsulfinyl ketimines using reagents like diisobutylaluminium hydride (DIBAL-H) or L-selectride can produce either diastereomer of the corresponding trifluoromethylated allylic amines in good yields and excellent diastereoselectivity. tandfonline.com

Asymmetric addition of fluorinated reagents to non-fluorinated N-tert-butylsulfinyl imines : This strategy involves adding a fluorine-containing nucleophile to an imine. tandfonline.com A notable example is the nucleophilic trifluoromethylation using the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), which provides access to trifluoromethylated amines with high stereoselectivity. cas.cn

These methods have become indispensable for creating enantiomerically enriched polyfluoroalkyl amines, amino alcohols, and amino acids. nuph.edu.ua

Synthesis of N,N-Dialkyl Perfluoroalkanesulfonamides

N,N-dialkyl perfluoroalkanesulfonamides are a class of compounds synthesized primarily through the reaction of perfluoroalkanesulfonyl fluorides with appropriate secondary amines. nih.govresearchgate.net This method is a common and effective route for producing a variety of these sulfonamides. researchgate.net The reaction can also be performed with primary amines to yield N-monoalkyl perfluoroalkanesulfonamides. nih.govnih.gov

The general synthetic protocol involves reacting a perfluoroalkanesulfonyl fluoride (RFSO₂F), such as nonafluorobutanesulfonyl fluoride, with a primary or secondary amine. nih.gov For primary amines, the reaction often initially forms a complex ammonium (B1175870) salt, which is then decomposed thermally or treated with acid to isolate the desired N-alkyl perfluoroalkanesulfonamide. nih.gov For secondary amines, the reaction directly yields the N,N-dialkyl product. These reactions are typically carried out in solvents like diethyl ether or dioxane. nih.govnih.gov

An alternative approach involves the use of perfluoroalkanesulfonyl chloride (RFSO₂Cl) or triflic anhydride (B1165640) ((CF₃SO₂)₂O), usually in the presence of a base like triethylamine (B128534) to neutralize the acid byproduct. researchgate.net Additionally, unsymmetrical N,N-dialkylated perfluoroalkanesulfonamides can be prepared via the Mitsunobu reaction, which uses an alcohol as the alkylating agent instead of an alkyl halide. nih.govnih.gov

Below is a table summarizing the synthesis of various N,N-dialkyl perfluoroalkanesulfonamides.

| Perfluoroalkyl Group (R_f) | Amine (HNRR') | Product (R_fSO₂NRR') |

| C₄F₉ | Diethylamine | N,N-Diethyl-nonafluorobutane-1-sulfonamide |

| C₈F₁₇ | Dimethylamine | N,N-Dimethyl-perfluorooctanesulfonamide |

| CF₃ | Diethylamine | N,N-Diethyl-trifluoromethanesulfonamide |

| C₄F₉ | Methyl(ethyl)amine | N-Ethyl-N-methyl-nonafluorobutane-1-sulfonamide |

This table illustrates common reactants and products in the synthesis of N,N-dialkyl perfluoroalkanesulfonamides.

These synthetic routes are crucial for accessing these compounds for various studies, including environmental and toxicological assessments. nih.gov

Direct Synthesis of N-Perfluoro-tert-butyl Secondary Amines

A significant challenge in fluoro-organic chemistry has been the mild and facile synthesis of N-perfluoro-tert-butyl (N-PFtB) secondary amines. nih.gov Recently, a novel and efficient one-step strategy has been developed for the direct synthesis of these compounds from readily available N-trifluoromethyl secondary amines. nih.govrsc.org

This method utilizes a single trifluoromethyl source, such as TMSCF₃, and the N-trifluoromethyl secondary amine starting material itself serves as the hydrogen source. nih.govdntb.gov.ua The reaction proceeds under mild conditions and demonstrates compatibility with a wide range of functional groups, including various heterocyclic compounds. nih.govrsc.org

The proposed mechanism involves three key processes:

Elimination of Hydrogen Fluoride (HF) : The N-trifluoromethyl precursor eliminates HF, a step facilitated by cesium fluoride (CsF), to generate a highly reactive difluoromethyl imine intermediate. nih.govrsc.org

Consecutive Addition-Elimination : In the presence of a CF₃ source, the difluoromethyl imine undergoes two consecutive addition-elimination cycles, converting it to a hexafluoropropyl imine. nih.gov

Final Addition : The hexafluoropropyl imine reacts with fluoroform (HCF₃), which is generated in situ from the reaction of eliminated HF with the TMSCF₃ source. This final addition yields the target N-PFtB secondary amine. nih.gov

This protocol offers a safe and efficient pathway to N-PFtB secondary amines, which are valuable as 19F-reporting moieties for applications like magnetic resonance imaging (MRI). nih.govrsc.org

| Starting Material (N-CF₃ Secondary Amine) | Product (N-PFtB Secondary Amine) | Yield |

| N-(4-chlorophenyl)-1,1,1-trifluoromethanamine | N-(4-chlorophenyl)-1,1,1,2,3,3,3-heptafluoro-2-(trifluoromethyl)propan-2-amine | Good |

| N-(4-nitrophenyl)-1,1,1-trifluoromethanamine | N-(4-nitrophenyl)-1,1,1,2,3,3,3-heptafluoro-2-(trifluoromethyl)propan-2-amine | Good |

| Methyl 4-((trifluoromethyl)amino)benzoate | Methyl 4-((perfluoro-tert-butyl)amino)benzoate | Good |

| N-(4-(tert-butyl)phenyl)-1,1,1-trifluoromethanamine | N-(4-(tert-butyl)phenyl)-1,1,1,2,3,3,3-heptafluoro-2-(trifluoromethyl)propan-2-amine | Moderate |

Table representing the scope of the direct synthesis of N-PFtB secondary amines from various N-CF₃ precursors. nih.gov

Green Chemistry Principles in Fluoroamine Synthesis

The integration of green chemistry principles into the synthesis of fluoroamines is an area of growing importance, aiming to reduce environmental impact and improve safety and efficiency. researchgate.netrsc.org Key strategies include the use of less hazardous reagents, development of catalytic methods, and employment of alternative energy sources like light and electricity. rsc.orgacs.org

Photochemical and Electrochemical Approaches

Photochemical Methods: Visible-light photoredox catalysis has emerged as a mild and powerful tool for organic synthesis, including the formation of C-F bonds. nih.gov For example, a metal-free protocol has been developed for the synthesis of α-fluoro-α-amino acids via the photoredox-catalyzed carbofluorination of dehydroalanine (B155165) derivatives. nih.gov In this process, an organic photocatalyst, upon irradiation with blue LEDs, generates an alkyl radical from a stable precursor. This radical adds to the dehydroalanine, and the resulting radical intermediate is then trapped by a fluorine source to furnish the fluorinated amino acid. nih.gov Such methods avoid harsh conditions and expand the diversity of accessible fluorinated molecules. nih.gov

Electrochemical Methods: Electrochemical fluorination (ECF) is a well-established industrial method for producing perfluorinated organic compounds. fluorine1.ru The process involves passing a direct current through a solution of an organic substrate in anhydrous hydrogen fluoride (HF). fluorine1.ru This technique replaces all hydrogen atoms with fluorine and saturates double or triple bonds. fluorine1.ru A key advantage is that HF serves as both the solvent and the fluorine source, eliminating the need to handle elemental fluorine. fluorine1.ru Recent innovations include the use of tertiary amines as electrolytic additives, which allows for the fluorination of poorly soluble organic substances and reduces the formation of insulating films (gumming) on the electrodes, thereby improving process efficiency and duration. fluorine1.ru Furthermore, electrochemical methods are being developed for the synthesis of sulfonyl fluorides from thiols using potassium fluoride (KF) as the fluorine source, which represents a greener alternative to traditional reagents. acs.org

Sustainable Catalysis in Fluoroamine Synthesis

Sustainable catalysis focuses on using catalysts that are efficient, selective, and environmentally benign. mpg.de This includes the use of earth-abundant metals, organocatalysts, and developing reactions that are atom-economical. researchgate.netmpg.de

Lewis Base Catalysis: A notable green approach is the use of Lewis base catalysis to generate amine-HF reagents in situ from safer, more manageable precursors like benzoyl fluoride and a non-nucleophilic alcohol. ucla.eduorganic-chemistry.org This method avoids the direct handling of corrosive anhydrous HF or its polyhydrofluoride salts. ucla.edu This strategy has been successfully applied to the hydrofluorination of aziridines to produce β-fluoroamines, a motif of significant medicinal importance. The reaction is broad in scope, proceeds under mild conditions, and can be performed in green solvents like tert-butyl methyl ether (TBME). ucla.eduorganic-chemistry.org

Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids or ureas, are increasingly used for the enantioselective synthesis of fluoroamines. researchgate.net For example, hydrogen bonding phase-transfer catalysis using a chiral bis-urea catalyst enables the enantioselective ring-opening of azetidinium ions with cesium fluoride (CsF) to afford valuable γ-fluoroamines. acs.org Similarly, using potassium fluoride (KF), an inexpensive and safe fluorine source, has become feasible through hydrogen bonding phase-transfer catalysis to access β-fluoroamines in high yields and enantioselectivities. acs.orgresearchgate.net These methods represent a significant advance, as they circumvent the need for transition metals and utilize more sustainable reagents. researchgate.net

The ongoing development of these catalytic systems is crucial for aligning the production of complex fluorinated molecules with the principles of sustainability. researchgate.netmpg.de

Influence of Perfluorination on Amine Reactivity and Basicity

The introduction of fluorine atoms into an amine molecule has a profound impact on its chemical properties, most notably its basicity and reactivity. Perfluorination, the substitution of all hydrogen atoms with fluorine, drastically reduces the basicity of amines. wikipedia.orgalfa-chemistry.com This effect is primarily due to the strong electron-withdrawing inductive effect of the fluorine atoms, which decreases the electron density on the nitrogen atom, making it a much weaker proton acceptor. alfa-chemistry.comnottingham.ac.uk

The decrease in basicity is a well-documented phenomenon and is influenced by the number and position of the fluorine atoms relative to the amine group. researchgate.netyuntsg.com For instance, fluorination at the β-position to an amine center leads to a significant decrease in the pKa value. yuntsg.com This trend of decreasing basicity with increasing fluorination is observed consistently across various classes of amines, including acyclic and cyclic aliphatic amines. researchgate.netyuntsg.com The reduction in basicity, in turn, enhances the metabolic stability of the amine, as it is less susceptible to enzymatic oxidation. alfa-chemistry.comnottingham.ac.uk

The following table illustrates the general trend of the effect of fluorination on the pKa of amines:

| Compound | pKa |

| Triethylamine | 10.7 |

| 2,2,2-Trifluoroethylamine | 5.7 |

| This table provides a general illustration of the impact of fluorination on amine basicity. Specific pKa values can vary based on the molecular structure. |

Reactions Involving N-Fluoroalkanimines

N-Fluoroalkanimines, which can be derived from perfluorinated amines, are a class of reactive intermediates that participate in a variety of chemical transformations. researchgate.netresearchgate.net These reactions are often catalyzed and can lead to the formation of complex heterocyclic structures.

Dimerization and Rearrangement Processes

Perfluorinated N-fluoroalkanimines have been shown to undergo fluoride-catalyzed dimerization and subsequent rearrangement in polar solvents to yield diaziridines. researchgate.netresearchgate.netsci-hub.st This reaction proceeds through the formation of an N-N bond, which is the dominant pathway under these conditions. researchgate.net Furthermore, these N-fluoroimines can react with antimony pentachloride (SbF5) to produce aza-alkenes as a result of a Beckmann rearrangement. researchgate.netresearchgate.net The Beckmann rearrangement is a stereospecific reaction for N-fluoro imines, where the migrating group is anti-periplanar to the leaving group on the nitrogen. wikipedia.org

Nucleophilic Additions

N-Fluoroalkanimines are susceptible to nucleophilic attack. For instance, they undergo nucleophilic substitution reactions with hexafluoropropene (B89477) in the presence of cesium fluoride (CsF). researchgate.netresearchgate.net Nucleophilic addition is a fundamental reaction in organic chemistry where a nucleophile reacts with an electrophilic double or triple bond, causing the bond to break. wikipedia.org

Reactions with Carbonyl Compounds and Imines

The reactivity of perfluorinated amines with carbonyl compounds and imines is a key area of study. Due to the electron-withdrawing nature of the perfluoroalkyl group, the carbonyl carbon in fluorinated aldehydes and ketones becomes more electrophilic and thus more susceptible to nucleophilic attack. alfa-chemistry.com

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases, through a reversible, acid-catalyzed reaction that involves the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com The pH of the reaction medium is a critical factor, with the optimal rate of imine formation typically occurring around a pH of 5. libretexts.org At lower pH values, the amine reactant becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl intermediate to facilitate its removal as water. libretexts.org

The general mechanism for imine formation involves the following steps:

Nucleophilic attack: The amine nitrogen attacks the electrophilic carbonyl carbon. libretexts.org

Proton transfer: A proton is transferred from the nitrogen to the oxygen. libretexts.org

Protonation of the hydroxyl group: The hydroxyl group is protonated by an acid catalyst. libretexts.org

Elimination of water: A molecule of water is eliminated, forming an iminium ion. libretexts.org

Deprotonation: A base removes a proton from the nitrogen to yield the imine. libretexts.org

Chiral primary amines can act as organocatalysts in asymmetric reactions of imines, leading to the formation of chiral nitrogen-containing compounds. sioc-journal.cn

Excited State Reactivity of Perfluorinated Compounds

The photochemistry of perfluorinated compounds reveals that their reactivity is significantly enhanced in the excited state compared to the ground state. researchgate.net Upon photo-induced excitation, these molecules can undergo C-F bond cleavage, generating fluoride ions or radical intermediates. researchgate.net This enhanced reactivity in the excited state is attributed to larger structural distortions compared to the ground state. researchgate.net

Time-resolved Raman spectroscopy studies on perfluorinated systems have shown that the influence of perfluorination is more pronounced in the triplet excited state. researchgate.net Understanding the excited-state dynamics is crucial for developing photo-induced degradation methods for persistent perfluorinated pollutants. chemrxiv.org Theoretical studies have been employed to explore the potential energy surfaces of excited states to identify the initial steps of degradation reactions. rsc.org

Fluoride Elimination and Fluoroiminium Species Formation

The elimination of fluoride is a characteristic reaction of certain fluorinated compounds. For instance, the elimination of hydrogen fluoride from N-trifluoromethyl secondary amines is a key step in the synthesis of N-perfluoro-tert-butyl secondary amines. nih.gov This elimination is often facilitated by a fluoride source like cesium fluoride (CsF). nih.gov

Perfluorinated secondary amines can undergo cleavage reactions in the presence of a strong Lewis acid like antimony pentachloride (SbF5) at elevated temperatures. researchgate.net This reaction can lead to the formation of a mixture of a perfluoroalkane and an N-fluoroalkanimine. researchgate.net The formation of fluoroiminium species as intermediates is a plausible step in these transformations.

Sulfonamide Chemistry and Related Transformations

Derivatives of this compound, particularly its sulfonamides, exhibit unique reactivity stemming from the potent electron-withdrawing nature of the nonafluorobutyl (C₄F₉) group. This influence is central to understanding their behavior in modern synthetic transformations and their distinct conformational properties.

SuFEx-Type Transformations

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction for reliably connecting molecular building blocks. researchgate.net The core of this transformation involves the reaction of a species containing a sulfur-fluorine bond, such as a sulfonyl fluoride (R-SO₂F), with a nucleophile, typically a silylated alcohol or amine. While research has broadly covered various sulfonyl fluorides, the principles are applicable to derivatives of nonafluorobutanesulfonamide.

The mechanism of the SuFEx reaction is generally understood as an Sₙ2-type process at the sulfur center. researchgate.net For the reaction between a sulfonyl fluoride and an amine, the amine attacks the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide bond. The high reactivity and specificity of the S-F bond are key to the success of SuFEx chemistry. In the context of nonafluorobutanesulfonamides, the extreme electron-withdrawing C₄F₉ group would render the sulfur atom highly electrophilic, thereby facilitating the nucleophilic attack.

Studies on similar systems, such as the reaction of 4-fluorobenzenesulfonyl fluoride with amines, have been conducted to probe the efficiency of SuFEx-type transformations for sulfonamide synthesis. researchgate.net These investigations provide a model for understanding how nonafluorobutanesulfonyl fluoride would react with primary or secondary amines to yield the corresponding N-substituted nonafluorobutanesulfonamides.

Rotational Barriers in Perfluoroalkanesulfonamides

A remarkable feature of N,N-disubstituted nonafluorobutane-1-sulfonamides is the unusually high barrier to rotation around the sulfur-nitrogen (S-N) bond. researchgate.net This restricted rotation is readily observable by NMR spectroscopy at ambient temperatures, where chemically equivalent substituents on the nitrogen atom become magnetically non-equivalent. researchgate.net

The rotational barriers for these compounds have been determined to be in the range of 62–71 kJ·mol⁻¹, values that are exceptionally high for sulfonamides and are more typical for amide bonds in carboxylic acid amides or carbamates. researchgate.net This phenomenon is attributed to the significant double-bond character of the S-N bond. The potent electron-withdrawing effect of the nonafluorobutyl group dramatically increases the electrophilicity of the sulfur atom, which in turn enhances pπ-dπ orbital overlap between the nitrogen lone pair and the sulfur atom (nN → σ*S-C interactions). researchgate.net This increased double-bond character shortens the S-N bond length, as confirmed by an X-ray crystal structure of N,N-dibenzylnonafluorobutane-1-sulfonamide, which showed an S-N distance of 1.59 Å, considerably shorter than the average 1.63 Å for typical sulfonamides. researchgate.netdp.tech

| Compound | Substituents on Nitrogen | Rotational Barrier (ΔG‡) in kJ·mol⁻¹ | Reference |

|---|---|---|---|

| N,N-Dimethylnonafluorobutane-1-sulfonamide | -CH₃, -CH₃ | 63.2 | researchgate.net |

| N,N-Diethylnonafluorobutane-1-sulfonamide | -C₂H₅, -C₂H₅ | 62.4 | researchgate.net |

| N,N-Dibenzylnonafluorobutane-1-sulfonamide | -CH₂Ph, -CH₂Ph | 70.8 | researchgate.net |

| N-Nonafluorobutanesulfonylpiperidine | -(CH₂)₅- | 66.6 | researchgate.net |

| N-Nonafluorobutanesulfonylmorpholine | -(CH₂)₂O(CH₂)₂- | 70.3 | researchgate.net |

Azide-Based Reactions of Perfluoroaryl Azides Relevant to Amine Chemistry

Perfluoroaryl azides (PFAAs) are highly reactive compounds that serve as important precursors in transformations relevant to amine and amide synthesis. Their chemistry is characterized by the electrophilic nature of the perfluorinated aromatic ring, which activates the azide group toward unique cycloaddition and rearrangement reactions. diva-portal.orgresearchgate.net

Intramolecular C-H Insertion of Nitrene Intermediates

Upon photolysis or thermolysis, perfluoroaryl azides extrude N₂ to generate highly reactive perfluoroaryl nitrene intermediates. diva-portal.orgresearchgate.net These singlet nitrenes can undergo a variety of reactions, including intramolecular C-H insertion. diva-portal.org If the PFAA possesses a suitable C-H bond in a neighboring part of the molecule, the nitrene can insert into this bond, forming a new C-N bond and creating a cyclic amine derivative. diva-portal.orgacs.org

This intramolecular C-H insertion has been harnessed to create fluorescent molecules. diva-portal.org By designing PFAAs where the insertion event leads to the formation of a rigid, planar, and conjugated system, a non-fluorescent azide precursor can be converted into a highly fluorescent product upon light irradiation. diva-portal.orgresearchgate.net The efficiency of this C-H insertion is correlated with the lifetime of the singlet nitrene intermediate. acs.org Systematic studies have shown that shielding the azide functionality from certain electronic influences can prolong the nitrene lifetime, leading to higher insertion efficiencies. acs.org This type of reaction represents a powerful method for creating complex heterocyclic amines from azide precursors. rsc.org

Hydrolytic Stability and Degradation Pathways of Fluorinated Amides

The stability of amide bonds is a critical parameter in many chemical and biological contexts. The introduction of fluorine atoms can significantly alter the hydrolytic stability of amides, including sulfonamides and carbamates derived from fluorinated amines or acids.

The hydrolytic degradation of an amide bond is typically initiated by the nucleophilic attack of water or hydroxide (B78521) at the carbonyl (or sulfonyl) carbon. The stability of fluorinated amides is influenced by a balance of electronic and steric effects. The strong electron-withdrawing nature of a perfluoroalkyl group, such as nonafluorobutyl, makes the adjacent carbonyl or sulfonyl carbon highly electrophilic and thus more susceptible to nucleophilic attack.

However, the hydrolytic stability of related fluorinated compounds can be complex. For instance, in a series of aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates, derivatives with highly reactive carbamate (B1207046) groups were found to be more prone to hydrolysis in aqueous solutions. nih.gov Conversely, studies on organic phosphites have shown that certain structural features can impart exceptional hydrolytic stability. cnrs.fr While not amides, these studies highlight that intramolecular interactions and the formation of stable intermediates can dramatically slow hydrolysis. cnrs.fr

For fluorinated sulfonamides, the S-N bond is generally robust. However, under forced conditions (e.g., strong acid or base), hydrolysis would proceed via nucleophilic attack on the highly electrophilic sulfur atom, leading to the cleavage of the S-N bond to release the amine and nonafluorobutanesulfonic acid. The precise degradation pathway and kinetics would depend heavily on the specific substituents on the amide nitrogen and the reaction conditions.

Advanced Characterization Techniques for Perfluorinated Amines

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of fluorinated organic molecules. The presence of the spin-1/2 nucleus, ¹⁹F, which has 100% natural abundance and a high gyromagnetic ratio, makes ¹⁹F NMR a particularly powerful tool.

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine nuclei, resulting in a wide range of chemical shifts that are characteristic of different functional groups. For perfluoroalkyl chains like the one in nonafluorobutan-1-amine (CF₃CF₂CF₂CF₂NH₂), distinct signals are expected for each of the CF₃, and the three non-equivalent CF₂ groups.

The chemical shifts are typically reported relative to a standard, commonly trichlorofluoromethane (B166822) (CFCl₃). The terminal CF₃ group in a perfluoroalkyl chain generally appears at the highest field (around -81 ppm), while the CF₂ groups attached to the carbon chain resonate at lower fields. The CF₂ group alpha to the amine (CF₂NH₂) is expected to have a significantly different chemical shift compared to the other CF₂ groups due to the electronic influence of the nitrogen atom.

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Perfluoroalkyl Groups

| Functional Group | Chemical Shift Range (ppm vs. CFCl₃) |

| CF₃ | -80 to -85 |

| R-CF₂-CF₃ | -115 to -125 |

| R-CF₂-R' | -120 to -130 |

| CF₂-X (X=heteroatom) | Variable, depends on X |

Data compiled from general knowledge of ¹⁹F NMR spectroscopy.

Spin-spin coupling between adjacent fluorine nuclei provides valuable connectivity information. The coupling constants (J-values) are typically observed for geminal (²JFF) and vicinal (³JFF) fluorine atoms, with magnitudes that can inform on the dihedral angles between them.

NMR spectroscopy is a primary tool for investigating the conformational preferences of molecules in solution. chemicalbook.com For perfluoroalkyl chains, the interplay of steric and electronic effects, particularly the gauche effect between adjacent fluorine atoms, can lead to specific preferred conformations. nih.gov

The helical nature of perfluoroalkanes is a well-documented phenomenon, and it is anticipated that the perfluorobutyl chain in this compound will also adopt a helical or pseudo-helical conformation in solution. nih.gov This can be investigated by analyzing the through-space Nuclear Overhauser Effect (NOE) between fluorine atoms that are close in space but distant in the chemical structure, as well as by detailed analysis of vicinal ¹⁹F-¹⁹F coupling constants, which are dependent on the dihedral angle according to Karplus-type relationships.

A detailed conformational analysis of the related compound 2,2,3,3,3-pentafluoropropylamine (B1582960) (CF₃CF₂CH₂NH₂) revealed the presence of multiple conformers in the gas and liquid phases, with their relative stabilities determined by variable temperature infrared spectroscopy. researchgate.net A similar approach using variable temperature ¹⁹F NMR could be employed for this compound to determine the thermodynamic parameters governing its conformational equilibria.

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids.

Single-crystal X-ray diffraction (SXRD) provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. auremn.org.br For this compound, an SXRD study would reveal the exact conformation of the perfluorobutyl chain in the crystalline form, the geometry around the nitrogen atom, and the nature of any hydrogen bonding involving the amine group.

While a specific crystal structure for this compound has not been reported in the searched literature, studies on other fluorinated organic molecules have demonstrated the power of this technique. nih.gov The data obtained from SXRD would be invaluable for understanding the packing of these molecules in the solid state and the influence of the highly electronegative fluorine atoms on the crystal lattice.

Table 2: Hypothetical Crystallographic Data for a Perfluorinated Amine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 15.2 |

| β (°) | 95.0 |

| Volume (ų) | 920 |

| Z | 4 |

This is a hypothetical table as no specific data for this compound was found. The values are representative of a small organic molecule.

Powder X-ray diffraction (XRD) is used to identify crystalline phases and to obtain information about the unit cell dimensions of a polycrystalline material. nf-itwg.org A powder XRD pattern of this compound would serve as a unique fingerprint for this compound in its solid form. esslabshop.com

The technique is particularly useful for confirming the identity and purity of a synthesized sample by comparing the experimental diffraction pattern with a calculated pattern from single-crystal data or with patterns from a database. nist.govnist.gov Although no experimental powder pattern for this compound is available in the provided search results, the general methodology would involve recording the diffracted X-ray intensity as a function of the diffraction angle (2θ).

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. These methods are complementary and provide detailed information about the functional groups present and the molecular structure. researchgate.net

For this compound, characteristic vibrational modes would include the N-H stretching and bending vibrations of the primary amine group, as well as the C-F and C-C stretching and bending modes of the perfluoroalkyl chain.

A detailed vibrational analysis of 2,2,3,3,3-pentafluoropropylamine has been reported, providing assignments for the observed IR and Raman bands supported by ab initio calculations. researchgate.net A similar study on this compound would be expected to yield a complex spectrum due to the larger number of atoms and lower symmetry.

The N-H stretching vibrations of primary amines typically appear in the region of 3300-3500 cm⁻¹, often as two distinct bands corresponding to symmetric and asymmetric stretches. The C-F stretching vibrations of perfluoroalkyl chains give rise to very strong absorptions in the IR spectrum, typically in the 1100-1300 cm⁻¹ region.

Table 3: Expected Vibrational Modes for this compound

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H stretch (asymmetric) | ~3400 | Medium | Weak |

| N-H stretch (symmetric) | ~3300 | Medium | Weak |

| NH₂ scissoring | ~1600 | Medium | Weak |

| C-F stretch | 1100-1300 | Very Strong | Medium-Strong |

| C-C stretch | 900-1100 | Medium | Strong |

| CF₂ bending/wagging/twisting | 500-800 | Strong | Medium |

| C-N stretch | 1000-1200 | Medium | Medium |

This table is based on general spectroscopic principles and data from analogous compounds as no specific experimental data for this compound was found.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound (C₄F₉CH₂NH₂), the spectrum is expected to exhibit characteristic absorption bands corresponding to its primary amine and perfluoroalkyl components.

As a primary amine, it will display distinct N-H stretching vibrations. Typically, primary amines show two bands in the region of 3500-3200 cm⁻¹ due to asymmetric and symmetric stretching modes. libretexts.orgorgchemboulder.com Another key feature is the NH₂ scissoring (bending) vibration, which is anticipated in the 1650-1580 cm⁻¹ region. orgchemboulder.com A broad absorption due to N-H wagging may also be observed between 910-665 cm⁻¹. orgchemboulder.com

The most dominant feature of the spectrum, however, will be the absorptions arising from the nonafluorobutyl (C₄F₉) group. The C-F stretching vibrations in perfluorinated compounds give rise to very strong and complex bands in the 1400-1000 cm⁻¹ region of the spectrum. nih.govresearchgate.net These bands are often so intense that they can obscure other signals in the fingerprint region. Specifically, the C-F stretching vibrations serve as sensitive markers for the molecular environment. nih.gov The spectrum will also contain C-H stretching bands from the methylene (B1212753) (-CH₂-) group, expected just below 3000 cm⁻¹.

Interactive Table 1: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference(s) |

| Asymmetric N-H Stretch | ~3400 - 3300 | Medium | libretexts.orgorgchemboulder.com |

| Symmetric N-H Stretch | ~3330 - 3250 | Medium | libretexts.orgorgchemboulder.com |

| C-H Stretch | ~2960 - 2850 | Medium | --- |

| N-H Bend (Scissoring) | ~1650 - 1580 | Medium | orgchemboulder.com |

| C-F Stretches | ~1400 - 1000 | Very Strong | nih.gov |

| C-N Stretch | ~1250 - 1020 | Medium-Weak | orgchemboulder.com |

| N-H Wag | ~910 - 665 | Broad | orgchemboulder.com |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elucidating the structure of compounds. For aliphatic amines, a common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu

In the case of this compound, the molecular ion (M⁺) peak would be expected, and its odd nominal mass would be consistent with the nitrogen rule. The predominant fragmentation would likely be the α-cleavage, leading to the loss of the C₄F₉ radical and the formation of the [CH₂NH₂]⁺ ion, which would be observed at a mass-to-charge ratio (m/z) of 30. miamioh.edu

The fragmentation of the perfluoroalkyl chain itself is more complex than a simple sequential loss of CF₂ units. nih.govwell-labs.com Studies on other perfluorinated compounds have shown that fragmentation can involve fluorine shifts and rearrangements, leading to a series of different fluorinated ions. well-labs.comnih.gov Therefore, the spectrum may also display fragments corresponding to various CₓFᵧ⁺ ions, resulting from the decomposition of the nonafluorobutyl group.

Interactive Table 2: Potential Mass Fragments of this compound

| Fragment Ion | Proposed Formula | Expected m/z | Fragmentation Pathway | Reference(s) |

| Molecular Ion | [C₅H₄F₉N]⁺ | 265 | Ionization of the parent molecule | --- |

| α-Cleavage Product | [CH₂NH₂]⁺ | 30 | Loss of •C₄F₉ radical | miamioh.edu |

| Perfluorobutyl Cation | [C₄F₉]⁺ | 219 | Cleavage of the C-C bond adjacent to the CH₂ group | --- |

| Perfluoropropyl Cation | [C₃F₇]⁺ | 169 | Fragmentation of the C₄F₉ group | well-labs.com |

| Perfluoroethyl Cation | [C₂F₅]⁺ | 119 | Fragmentation of the C₄F₉ group | well-labs.com |

| Trifluoromethyl Cation | [CF₃]⁺ | 69 | Fragmentation of the C₄F₉ group | well-labs.com |

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique used in mass spectrometry that allows for the analysis of large molecules and fragile compounds with minimal fragmentation. It is particularly well-suited for surface analysis and imaging, providing spatial distribution information of analytes on a sample surface. nih.gov

For perfluorinated amines like this compound, MALDI-MS represents a powerful, chromatography-free method for in situ analysis. The technique involves co-crystallizing the analyte with a matrix material that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase for mass analysis.

This technique is highly relevant for studying the surface distribution of per- and polyfluoroalkyl substances (PFAS) on various materials. nih.gov Challenges in analyzing small molecules (<500 Da) due to matrix interference can be overcome by using specialized matrices or derivatization techniques that add a charged tag to the analyte, shifting its mass to a clearer region of the spectrum. Research has demonstrated the utility of MALDI-MS for the rapid and sensitive analysis of PFAS, paving the way for high-throughput screening and imaging applications. nih.gov

Thermal Analysis Methods (e.g., TG)

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. Thermogravimetric Analysis (TGA) is a key thermal analysis method that measures the change in mass of a sample over time as the temperature changes. This provides crucial information about the thermal stability and decomposition profile of a material. digitellinc.com

For this compound, TGA would be used to determine its volatilization temperature and thermal decomposition range. Perfluorinated compounds are known for their high thermal stability. pfascentral.orgacs.org Studies on other PFAS, such as perfluoroalkyl sulfonic acids (PFSAs) and perfluoroalkyl carboxylic acids (PFCAs), have shown that thermal stability generally increases with the length of the perfluorinated carbon chain. pfascentral.orgacs.org For instance, perfluorooctanesulfonic acid (PFOS) requires temperatures above 450°C to decompose. pfascentral.orgacs.org

Given the presence of the stable C₄F₉ chain, this compound is expected to exhibit high thermal stability. A TGA thermogram would likely show a stable baseline with no significant mass loss until a high onset temperature is reached, at which point the compound would either volatilize or decompose. The analysis would reveal the temperature at which degradation begins, the rate of mass loss, and the temperature of maximum decomposition.

Interactive Table 3: Predicted Thermal Profile of this compound by TGA

| Temperature Range | Expected Event | Predicted Mass Loss | Reference(s) |

| Room Temp. to ~200°C | No significant mass loss | < 1% | pfascentral.orgacs.org |

| High Temperature (> 200°C) | Onset of volatilization and/or thermal decomposition | Significant | pfascentral.orgacs.org |

| > 450°C | Rapid decomposition of the perfluoroalkyl chain | > 95% | pfascentral.orgacs.org |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are based on solving the Schrödinger equation for a given molecular system, providing detailed information about its electronic properties. researchgate.net These calculations are fundamental in modern chemistry for determining molecular structure, kinetics, and reactivity. researchgate.net

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules. nih.govnih.gov It is a standard tool in many areas of chemistry, offering a good balance between accuracy and computational cost. nih.govnih.gov DFT calculations can be used to optimize molecular geometries, predict vibrational frequencies, and determine the energies of various molecular states. researchgate.net

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. researchgate.net This involves identifying reactants, products, intermediates, and the transition states that connect them. By calculating the energies of these species, researchers can determine the most likely reaction pathway and the rate-limiting step of a catalytic cycle. researchgate.net For instance, in studying reactions involving nonafluorobutan-1-amine, DFT could be used to explore different potential pathways, such as nucleophilic attack or elimination reactions. The theory can help differentiate between concerted and stepwise mechanisms by locating and characterizing the relevant transition states and intermediates. pku.edu.cn For example, a stepwise pathway would involve the formation of a zwitterionic or diradical intermediate, which can be identified and its stability assessed through DFT calculations. pku.edu.cn

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction Pathway

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Reagent | 0.0 |

| TS1 | First Transition State | +21.5 |

| Intermediate | Reaction Intermediate | +5.2 |

| TS2 | Second Transition State | +15.8 |

| Products | Final Products | -10.3 |

DFT is used to analyze the electronic structure and bonding nature of molecules. researchgate.net Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides a picture of the molecule that aligns with classical Lewis structures. fluorine1.ru This analysis can reveal details about charge distribution, hybridization, and intramolecular interactions like hyperconjugation. researchgate.netresearchgate.net For this compound, DFT and NBO analysis would be used to understand the significant inductive effect of the nonafluorobutyl group on the amine functionality. It would allow for the calculation of natural charges on each atom, providing insight into the polarity of bonds such as C-F, C-N, and N-H. fluorine1.ru The analysis of donor-acceptor interactions within the molecule can quantify the stability derived from hyperconjugative effects, for instance, between lone pairs on the nitrogen or fluorine atoms and antibonding orbitals elsewhere in the molecule. researchgate.netresearchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors of chemical stability and reactivity, and their energies can be readily calculated using DFT. fluorine1.ru

Table 2: Representative NBO Analysis Data for a Fluoroamine

| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy (E(2), kcal/mol) |

| Hyperconjugation | LP (1) N | σ* (C-C) | 3.5 |

| Hyperconjugation | LP (1) F | σ* (C-C) | 0.8 |

| Hyperconjugation | σ (C-H) | σ* (C-N) | 2.1 |

LP = Lone Pair; σ* = antibonding sigma orbital

This compound itself is not a chiral molecule as it does not possess a stereocenter. However, computational methods are crucial for studying chiral molecules, which exist as non-superimposable mirror images (enantiomers). unl.pt The specific optical rotation, a key physical property of chiral compounds, can be predicted using quantum chemistry calculations. unl.pt This allows for the assignment of the absolute configuration (R or S) of an unknown chiral compound by comparing the sign of the experimentally measured optical rotation with the theoretically calculated value for a specific configuration. unl.pt

A general approach to predict the sign of optical rotation involves assigning priorities to the groups around a stereocenter based on their electron-withdrawing power, often correlated with Hammett constants (σp). rsc.orgnih.govresearchgate.netsemanticscholar.org When the lowest priority group is oriented away from the viewer, a clockwise arrangement of the remaining groups from highest to lowest priority is predicted to be dextrorotatory (+), while a counterclockwise arrangement is predicted to be levorotatory (-). rsc.orgnih.govresearchgate.netsemanticscholar.org

Coupled-cluster (CC) theory is a high-accuracy, post-Hartree-Fock quantum chemical method used for describing electron correlation. pyscf.org The CC2 model is an approximate coupled-cluster singles and doubles method that provides a good balance between accuracy and computational cost, which scales as O(N⁵) where N is a measure of the system size. arxiv.org It is particularly well-suited for calculating ground-state energies and, within the framework of response theory, for determining the excitation energies of transitions dominated by single excitations. arxiv.org

For a molecule like this compound, the CC2 method could be employed to obtain highly accurate ground-state energies and to predict its electronic excitation spectrum. researchgate.net While computationally more demanding than DFT, CC2 and other coupled-cluster methods like CCSD(T) are often considered the "gold standard" for single-reference systems and are used to benchmark the accuracy of less expensive methods. pyscf.org For excited states, CC2 performs well for those with a predominant single-excitation character but can yield unphysical results for states with significant double-excitation character. researchgate.net

Density Functional Theory (DFT) Applications

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method that simulates the physical movement of atoms and molecules over time. arxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the time evolution of the system, including conformational changes and intermolecular interactions. nih.gov The interactions between atoms are described by a force field, which is a set of parameters and equations that define the potential energy of the system. arxiv.org

For this compound, MD simulations could be used to investigate its bulk properties and behavior in different environments. For example, simulations of the liquid state could predict properties like density, viscosity, and diffusion coefficients. MD is also a powerful tool for studying the interactions between molecules, such as the amine-carboxyl interactions that can lead to ionic crosslinking in polymer networks. researchgate.net Simulations could elucidate how this compound molecules organize themselves in a liquid or how they interact with other molecules in a mixture, including the formation and lifetime of hydrogen bonds. researchgate.netmdpi.com By simulating the system at different temperatures, one can study phase transitions and calculate thermodynamic properties like the coefficient of thermal expansion. mdpi.com Reactive force fields can also be employed to simulate chemical reactions and material failure under mechanical stress. arxiv.org

Table 3: Illustrative Properties Obtainable from MD Simulations of Liquid this compound

| Property | Description | Typical Simulation Output |

| Density | Mass per unit volume of the simulated liquid box. | 1.65 g/cm³ |

| Self-Diffusion Coefficient | A measure of the translational mobility of molecules. | 2.5 x 10⁻⁹ m²/s |

| Radial Distribution Function (g(r)) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Peak at ~3.0 Å for N-H···N interactions |

| Hydrogen Bond Lifetime | The average duration of a hydrogen bond between two molecules. | 1.2 picoseconds |

Conformational Analysis and Torsional Effects

The molecular structure of nonafluorobutane-1-sulfonamide and its derivatives has been a subject of significant computational and experimental study, particularly concerning the rotation around the sulfur-nitrogen (S-N) bond. Research on N,N-disubstituted nonafluorobutane-1-sulfonamides has identified unusually high torsional barriers, which are detectable by NMR measurements at room temperature. researchgate.net

These high rotational barriers, determined to be in the range of 62–71 kJ·mol⁻¹, are among the highest observed for sulfonamide groups and are comparable to those found in carboxylic acid amides. researchgate.net This restricted rotation is attributed to the development of a substantial S,N double-bond character. The strong electron-withdrawing nature of the nonafluorobutyl group enhances this binding interaction. researchgate.net This effect is a result of (nN-dS)-π and nN-σ* interactions. researchgate.net X-ray crystallography on derivatives confirms a shortening of the S-N bond length to as little as 1.59 Å, compared to an average of 1.63 Å in other sulfonamides, further supporting the double-bond character. researchgate.net

| Parameter | Value | Significance |

|---|---|---|

| Torsional Barrier (S-N Bond) | 62–71 kJ·mol⁻¹ | Indicates high degree of double-bond character and restricted rotation. researchgate.net |

| S-N Bond Length (in a derivative) | 1.59 Å | Shorter than the average sulfonamide S-N bond (1.63 Å), confirming increased bond order. researchgate.net |

Investigation of Bond Anomalies in Fluorinated Amine Chalcogenides

Theoretical investigations into fluorinated amines have revealed the presence of direct or hidden bond anomalies. nih.gov These anomalies describe situations where the typical inverse relationship between bond length and bond strength does not hold. Such phenomena arise from a complex interplay of opposing electronic effects. nih.gov

In the case of fluoro amines, a dominant bond-shortening effect caused by electron withdrawal from the highly electronegative fluorine atoms can coexist with a bond-weakening effect resulting from lone pair repulsion or hybridization defects. nih.gov This complex interaction can disguise the true nature of the chemical bond. Hidden bond anomalies have been specifically identified in fluoro amine chalcogenides through computational chemistry, utilizing local stretching force constants to determine intrinsic bond strength. nih.gov These studies help to elucidate the peculiar electronic structures that govern the properties of highly fluorinated compounds. nih.gov

Theoretical Basis for Enhanced Reactivity

The enhanced reactivity and specific chemical properties of nonafluorobutane-1-sulfonamide and related compounds are rooted in their unique electronic structure, which is heavily influenced by the perfluorinated alkyl chain. The highly electron-withdrawing C4F9- group significantly impacts the electron distribution around the sulfonamide functional group. researchgate.net

Density Functional Theory (DFT) calculations have been employed to understand these effects. The electron-withdrawing effect increases the partial positive charge on the sulfur atom and strengthens the S-N bond, leading to the high rotational barriers discussed previously. researchgate.net This alteration of the electronic landscape is fundamental to the molecule's interactions. Theoretical studies on the related perfluorobutane sulfonic acid (PFBSA) show that it readily ionizes in the presence of just a few water molecules, highlighting the compound's strong acidic nature, which is also a consequence of the inductive effect of the fluoroalkyl chain. Computational studies on sulfonamides have also explored their adsorption onto various materials, indicating that electronic properties are key to these interactions. plos.org

Advanced Applications in Chemical Sciences

A Versatile Intermediate in Chemical Synthesis

The highly fluorinated nature of nonafluorobutan-1-amine imparts distinct reactivity and stability, positioning it as a versatile intermediate in organic synthesis. Its application spans the creation of intricate fluorinated molecules and the generation of specialized reagents for a variety of chemical transformations.

Building Blocks for Complex Fluorinated Molecules

The nonafluorobutyl group is a valuable moiety in the design of advanced materials and pharmaceuticals due to its unique electronic properties, lipophilicity, and metabolic stability. This compound serves as a key building block for introducing this perfluorinated chain into a wide array of molecular architectures.

The synthesis of complex unnatural fluorine-containing amino acids has seen significant growth, with researchers developing methodologies to access molecules with multiple fluorine atoms. organic-chemistry.org While direct examples specifying this compound are not prevalent in readily available literature, the principles of amine chemistry suggest its utility in such syntheses. For instance, primary amines are crucial in forming amides, imines, and other nitrogen-containing functional groups, which are foundational in the construction of complex organic molecules. The reactions of amines, such as alkylation and acylation, are fundamental in synthetic organic chemistry. libretexts.orgopenstax.org The Gabriel synthesis, a classic method for preparing primary amines, highlights the importance of amine precursors in building more complex structures. researchgate.net

Precursors for Specialized Reagents

This compound can be a precursor to a variety of specialized reagents. For instance, the conversion of perfluoroalkyl amines into other functional groups is a known strategy in organofluorine chemistry. The high reactivity of N-perfluoroalkylated amines makes them versatile intermediates for further synthesis. nih.gov These intermediates can be challenging to control but offer a pathway to a diverse range of fluorinated compounds. nih.gov

Catalytic Applications of Related Fluorinated Sulfonic Acids

While this compound itself is not a catalyst, its sulfonic acid analogue, nonafluorobutane-1-sulfonic acid, and its derivatives, such as sulfonamides, exhibit significant catalytic activity in various organic reactions.

Nonafluorobutane-1-sulfonic acid is a superacid that can be employed as a catalyst in various chemical transformations. Its derivatives, such as N-alkylated perfluorobutane sulfonamides, have been developed for specialized applications. wikipedia.org Sulfonamides, in general, are a class of compounds with significant biological and catalytic activities. impactfactor.orgresearchgate.netnih.gov The synthesis of sulfonamide derivatives can be achieved through the reaction of amines with sulfonyl chlorides, a reaction where this compound could theoretically be a starting material for novel sulfonamide catalysts. impactfactor.org

| Catalyst Derivative | Reaction Type | Reference |

| Nonafluorobutane-1-sulfonic acid | Various organic reactions | wikipedia.org |

| Perfluorobutane sulfonamide (FBSA) | Surfactant in acid etch solutions | wikipedia.org |

| Arylsulfonamides | Cytotoxic activity | nih.gov |

Development of Advanced Materials

The incorporation of the nonafluorobutyl group from this compound into larger molecular structures leads to the creation of advanced materials with unique and desirable properties, including functional polymers and ionic liquids.

Integration into Functional Polymers and Composites

The introduction of fluorine into polymers can significantly enhance their thermal stability, chemical resistance, and surface properties. mdpi.com While direct polymerization of fluorinated monomers is a common approach, the chemical modification of existing polymers with fluorine-containing moieties is another important strategy. justia.com this compound, with its reactive amine group, can be grafted onto polymers possessing complementary functional groups (e.g., carboxylic acids, acid chlorides, or epoxides) to impart fluorinated characteristics.

Amine-functionalized polymers are known to react with various electrophiles, allowing for the covalent attachment of different functionalities. specificpolymers.com This approach can be used to create surfaces with low energy and specific functionalities for applications in coatings, membranes, and biomedical devices.

Constituent in Novel Ionic Liquids

Ionic liquids (ILs) are salts with low melting points that are finding increasing use as solvents and electrolytes. The properties of an ionic liquid can be finely tuned by modifying the structure of its cation and anion. wikipedia.orgchim.itresearchgate.netsolvionic.com The incorporation of a nonafluorobutyl group, for instance from this compound, into either the cation or the anion of an ionic liquid can lead to materials with unique properties such as high thermal stability, hydrophobicity, and specific solubility characteristics.

The nonafluorobutane sulfonate anion is a known component of ionic liquids. researchgate.net While direct synthesis from this compound is not explicitly detailed, the amine can serve as a precursor to cations through quaternization reactions, a common method for synthesizing the cationic component of ionic liquids. chim.it

| Ionic Liquid Component | Potential Synthetic Route from this compound | Desirable Property |

| Cation | Alkylation of the amine to form a quaternary ammonium (B1175870) salt | Enhanced thermal stability, hydrophobicity |

| Anion | Conversion to a sulfonamide or other anionic functional group | Tunable solubility and electrochemical properties |

Tailoring Material Properties through Fluorine Introduction

The introduction of perfluorinated chains, such as the nonafluorobutyl group from this compound, onto the surface of a material can dramatically alter its properties. nih.govmdpi.com Surface modification is a critical step for enhancing material performance in areas like wettability, adhesion, and biocompatibility. nih.govmdpi.comcd-bioparticles.com

Grafting highly fluorinated molecules onto a substrate imparts a low surface energy, resulting in surfaces that are both hydrophobic (water-repellent) and lipophobic (oil-repellent). This is the principle behind the creation of superhydrophobic surfaces, which mimic the "lotus effect." nih.gov Amine functional groups provide a convenient anchor point for covalently attaching these fluorinated chains to a material's surface. cd-bioparticles.comresearchgate.net This can be achieved through various chemical strategies, modifying materials to create non-stick, anti-fouling, and chemically resistant coatings for a wide array of applications in aerospace, electronics, and medical devices. nih.govmdpi.com

| Parameter | Non-Fluorinated Surface | Fluorine-Modified Surface | Rationale |

| Surface Energy | High | Low | The C-F bond is highly stable and non-polar, leading to weak intermolecular forces. |

| Wettability | Hydrophilic/Lipophilic | Hydrophobic/Lipophobic | Low surface energy prevents spreading of liquids like water and oil. nih.gov |

| Adhesion | Generally Good | Poor | Weak surface forces reduce the ability of other materials to stick. mdpi.com |

| Chemical Resistance | Variable | High | The strength and inertness of the C-F bond protect the underlying material. wikipedia.org |

Applications in Specialized Solvents and Reaction Media

The unique properties of fluorinated amines extend to large-scale industrial processes, including carbon capture and biomass conversion.